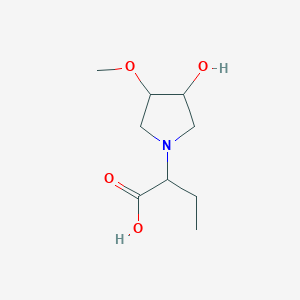

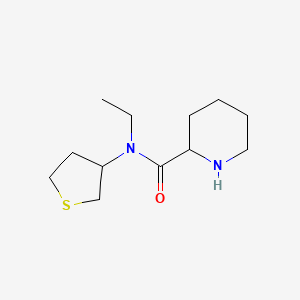

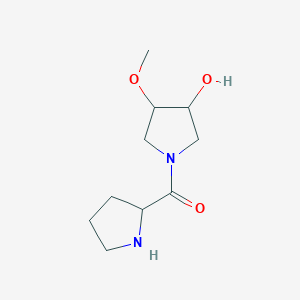

![molecular formula C10H12FN3O B1477742 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide CAS No. 2098129-53-2](/img/structure/B1477742.png)

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide

Übersicht

Beschreibung

The compound “7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide” belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with an oxygen atom and a nitrogen atom).

Molecular Structure Analysis

The molecular structure of benzoxazepines involves a benzene ring fused to an oxazepine ring . The specific positions of the fluoro and carboximidamide groups in the molecule would influence its properties and reactivity.Chemical Reactions Analysis

The chemical reactions of benzoxazepines would depend on the specific substituents present in the molecule. The presence of a fluoro group could make the compound more electrophilic, while the carboximidamide group could participate in various reactions due to the presence of nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitor Synthesis

One notable application involves the development of kinase inhibitors, where the benzoxazepine core plays a crucial role. Naganathan et al. (2015) reported on the process development for a scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically targeting the mTOR pathway. This research showcases the synthesis of a compound consisting of the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating its significance in the development of pharmaceuticals with potential cancer treatment applications Naganathan et al., 2015.

Organocatalytic Asymmetric Synthesis

The dibenzo[b,f][1,4]oxazepine scaffold has been used in organocatalytic asymmetric Mannich reactions. Bing Li et al. (2019) developed a method for highly enantioselective construction of tetrasubstituted C-F stereocenters, demonstrating the versatility of dibenzo[b,f][1,4]oxazepine scaffolds in synthesizing chiral compounds with important implications in medicinal chemistry Li, Lin, & Du, 2019.

Anticonvulsant and Hypnotic Agents

Compounds with the 3,4-dihydrobenzo[f][1,4]oxazepin structure have been synthesized and evaluated for their anticonvulsant and hypnotic effects. Deng et al. (2011) synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones and found some of them to exhibit significant anticonvulsant activities, highlighting the potential of these compounds in developing new therapeutic agents Deng et al., 2011.

Asymmetric Synthesis and Catalysis

The dibenzo[b,f][1,4]oxazepine structure has been explored for catalytic asymmetric reactions. Munck, Vila, and Pedro (2018) reviewed enantioselective reactions involving seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, underlining their potential in synthesizing chiral compounds through asymmetric catalysis Munck, Vila, & Pedro, 2018.

PI3Kα Inhibitors for Tumor Treatment

Another application is in the development of selective inhibitors for PI3Kα, a key enzyme involved in cell growth and cancer progression. Yin et al. (2015) synthesized 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, demonstrating their potential as new PI3Kα selective inhibitors for tumor treatment Yin et al., 2015.

Wirkmechanismus

Target of Action

Similar compounds, such as other benzo[b][1,4]oxazepine derivatives, have been studied for their potential as pi3k inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an attractive target for therapeutic interventions.

Mode of Action

If it acts similarly to other benzo[b][1,4]oxazepine derivatives, it may inhibit the activity of its target proteins, leading to changes in cellular processes .

Biochemical Pathways

If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially affect the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

If it acts as a pi3k inhibitor like other benzo[b][1,4]oxazepine derivatives, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .

Eigenschaften

IUPAC Name |

7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRWHCKGOVXUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=N)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

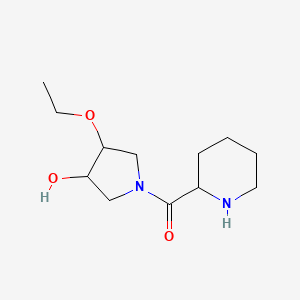

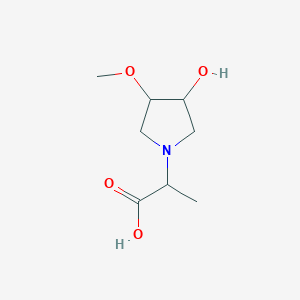

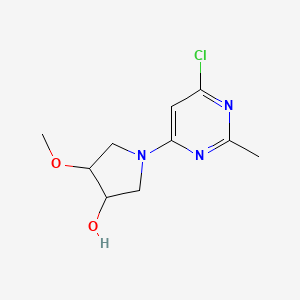

![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)

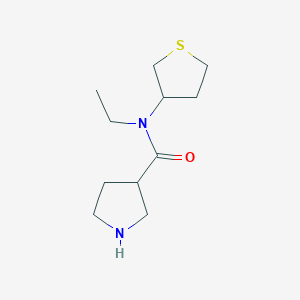

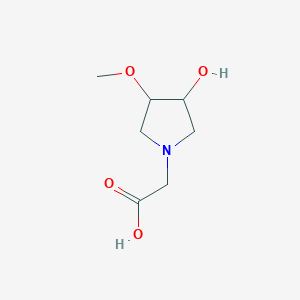

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)

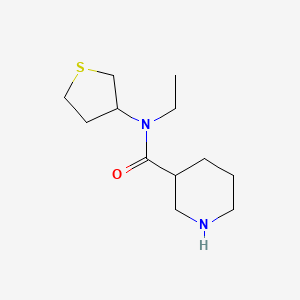

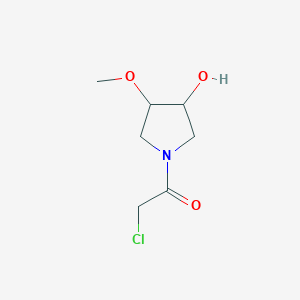

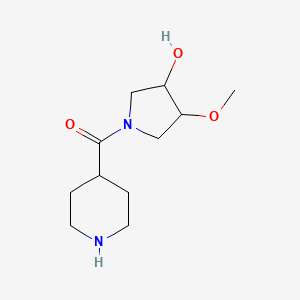

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)